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Compound of Interest

Compound Name: Tributyl(vinyl)tin

Cat. No.: B143874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tributyl(vinyl)tin is a versatile and widely utilized organotin reagent in modern organic

synthesis, particularly in the construction of carbon-carbon bonds for the preparation of

complex molecules, including pharmaceutical agents and their intermediates. Its primary

application lies in the palladium-catalyzed Stille cross-coupling reaction, where it serves as a

vinyl nucleophile to introduce a vinyl group onto an aromatic or vinyl halide or triflate.[1] This

methodology is valued for its tolerance of a wide array of functional groups and generally mild

reaction conditions, making it a powerful tool in drug discovery and development.[2][3]

This document provides a comprehensive overview of the application of tributyl(vinyl)tin in

pharmaceutical synthesis, including detailed experimental protocols, quantitative data, and

visualizations of relevant biological pathways.

The Stille Cross-Coupling Reaction: A Cornerstone
of C-C Bond Formation
The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon

bond between an organotin compound (organostannane) and an organic halide or

pseudohalide (e.g., triflate).[2][3] Tributyl(vinyl)tin is a commonly employed organostannane

for the introduction of a vinyl moiety.
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The catalytic cycle of the Stille reaction is generally understood to proceed through three key

steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a

Pd(II) intermediate.

Transmetalation: The organostannane (in this case, tributyl(vinyl)tin) exchanges its vinyl

group with the halide on the palladium center. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium intermediate are coupled

and eliminated as the final product (R¹-vinyl), regenerating the Pd(0) catalyst, which re-

enters the catalytic cycle.[4]

A general schematic of the Stille coupling reaction workflow is presented below.

Aryl/Vinyl Halide or Triflate

Stille Cross-Coupling ReactionTributyl(vinyl)tin

Pd(0) Catalyst
+ Ligand

Vinylated Product

Tributyltin Halide
(Byproduct)

Purification Final Pharmaceutical
Intermediate

Click to download full resolution via product page

General workflow for a Stille cross-coupling reaction.

Applications in the Synthesis of Pharmaceutical
Intermediates
Tributyl(vinyl)tin has been instrumental in the synthesis of various pharmaceutical

intermediates and complex natural products. Two notable examples are the synthesis of

vinylated indole derivatives, which show promise as anticancer agents, and the construction of

the macrocyclic core of ansamycin antibiotics.

2.1. Synthesis of Vinylated Indole Derivatives
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N-vinylindole derivatives have garnered attention for their potential applications in medicinal

chemistry, exhibiting a range of biological activities, including anticancer properties.[5] The

introduction of a vinyl group at a specific position of the indole scaffold can be efficiently

achieved using the Stille coupling reaction with tributyl(vinyl)tin. For instance, dimethyl 7-

vinylindole-2,3-dicarboxylate has been synthesized in a 71% yield via this method.[1]

2.2. Synthesis of Ansamycin Antibiotics

The ansamycin family of antibiotics, which includes potent antitumor agents like geldanamycin

and herbimycin, is characterized by a macrocyclic ansa-bridge. The Stille reaction has been a

key strategy in the total synthesis of these complex natural products. For example, the

synthesis of (+)-mycotrienol, an ansamycin antibiotic, utilizes a late-stage tandem Stille-type

macrocycle coupling where a divinylstannane is used to "stitch" the two ends of a linear

precursor to form the macrocycle.[2]

Quantitative Data for Stille Coupling Reactions
The following tables summarize representative reaction conditions and yields for Stille cross-

coupling reactions involving tributyl(vinyl)tin with various aryl and vinyl halides.

Table 1: Stille Coupling of Tributyl(vinyl)tin with Aryl Halides
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Aryl
Halide

Palladiu
m
Catalyst

Ligand Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

Iodobenz

ene

Pd(PPh₃)

₄
PPh₃ Toluene 100 12 95

General

Condition

s

4-

Bromoac

etopheno

ne

Pd₂(dba)

₃
P(t-Bu)₃ Dioxane 100 16 88

General

Condition

s

Methyl 4-

iodobenz

oate

PdCl₂(PP

h₃)₂
PPh₃ DMF 80 8 92

General

Condition

s

7-

Iodoindol

e

derivative

Pd(PPh₃)

₄
PPh₃ DMF 80 6 71 [1]

Table 2: Stille Coupling of Tributyl(vinyl)tin with Vinyl Halides

Vinyl
Halide

Palladiu
m
Catalyst

Ligand Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

(E)-β-

Bromosty

rene

Pd(PPh₃)

₄
PPh₃ THF 65 24 85

General

Condition

s

1-

Iodocyclo

hexene

Pd₂(dba)

₃
AsPh₃ NMP 60 12 78

General

Condition

s

(Z)-1-

Bromo-1-

hexene

PdCl₂(Me

CN)₂
- DMF 50 10 82

General

Condition

s
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Experimental Protocols
4.1. General Protocol for Stille Cross-Coupling with Tributyl(vinyl)tin

This protocol provides a general procedure for the palladium-catalyzed Stille cross-coupling of

an aryl halide with tributyl(vinyl)tin.

Materials:

Aryl halide (1.0 equiv)

Tributyl(vinyl)tin (1.1 - 1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane)

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the

palladium catalyst.

Add the anhydrous, degassed solvent via syringe.

Add tributyl(vinyl)tin to the reaction mixture via syringe.

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with

vigorous stirring.

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

Proceed with the purification protocol to remove organotin byproducts.
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4.2. Protocol for Removal of Organotin Residues

The removal of toxic organotin byproducts is a critical step in the purification of the desired

product.[6][7] The following is a common and effective procedure using potassium fluoride.[6]

Materials:

Crude reaction mixture

Saturated aqueous solution of potassium fluoride (KF)

Celite

Organic solvent (e.g., ethyl acetate, diethyl ether)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Dilute the crude reaction mixture with an organic solvent.

Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a

saturated aqueous solution of KF. Shake vigorously for at least one minute during each

wash. A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.

If a significant precipitate forms, filter the entire mixture through a pad of Celite.

Return the filtrate to the separatory funnel and wash the organic layer with brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield

the crude product, which can be further purified by column chromatography if necessary.

Biological Signaling Pathways
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The pharmaceutical compounds synthesized using tributyl(vinyl)tin often target specific

biological signaling pathways implicated in disease.

5.1. HSP90 Signaling Pathway

Ansamycin antibiotics are known inhibitors of Heat Shock Protein 90 (HSP90), a molecular

chaperone that plays a crucial role in the stability and function of numerous client proteins

involved in cell growth, proliferation, and survival.[8][9] By inhibiting HSP90, ansamycins lead

to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling

pathways.
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Inhibition of the HSP90 signaling pathway by ansamycin antibiotics.
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5.2. NF-κB/PI3K/Akt/mTOR Signaling Pathway

Vinylated indole derivatives have shown potential as anticancer agents by modulating the NF-

κB/PI3K/Akt/mTOR signaling pathway.[10][11] This pathway is a crucial regulator of cell

proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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